N-(2,5-dichlorophenyl)-3-(2-furyl)acrylamide

Description

Historical Development and Discovery of N-(2,5-Dichlorophenyl)-3-(2-Furyl)acrylamide

The exploration of acrylamide derivatives began in earnest during the mid-20th century, driven by industrial and pharmaceutical demands for novel compounds with tailored properties. This compound emerged as part of broader efforts to modify acrylamide scaffolds for enhanced biological activity and chemical stability. While its exact synthesis timeline remains undocumented in public literature, its structural kinship to furylfuramide (AF-2)—a nitrofuran-derived food preservative used in Japan until 1974—suggests it was developed during the same period of intensive acrylamide research.

The substitution of electron-withdrawing groups, such as chlorine atoms, on the phenyl ring likely arose from attempts to improve the pharmacokinetic profiles of early acrylamide derivatives. For instance, furylfuramide’s withdrawal due to carcinogenicity spurred interest in structurally analogous compounds with reduced toxicity. The dichlorophenyl variant’s development may reflect this shift, aiming to retain antimicrobial efficacy while mitigating adverse effects. Early synthetic routes probably involved condensation reactions between 2,5-dichloroaniline and furyl-containing precursors, though specific methodologies remain proprietary.

Structural Classification Within the Furylacrylamide Family

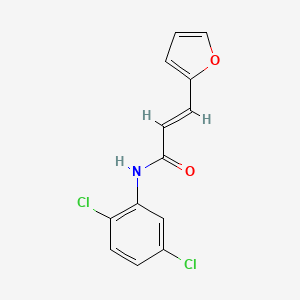

This compound belongs to the furylacrylamide family, characterized by an acrylamide backbone substituted with a furan ring and aromatic groups. Its structure (Fig. 1) features:

- Acrylamide core : A propenamide group ($$ \text{CH}_2=\text{CH}-\text{CONH}- $$) enabling conjugation and electrophilic reactivity.

- 2-Furyl substituent : A furan ring at the α-position, contributing to π-orbital interactions and hydrogen-bonding capacity.

- 2,5-Dichlorophenyl group : A para-substituted phenyl ring with chlorine atoms at positions 2 and 5, enhancing lipophilicity and steric bulk.

This structural configuration aligns with derivatives like 3-[5-(3,5-dichlorophenyl)-2-furyl]acrylamide (PubChem CID: 28665530), underscoring the prevalence of halogenated aryl groups in optimizing bioactivity. Compared to nitrofuran-based acrylamides (e.g., furylfuramide), the absence of a nitro group reduces redox-driven mutagenicity, a critical advancement in structural design.

Significance in Contemporary Organic Chemical Research

This compound has garnered attention for its dual utility in materials science and medicinal chemistry:

1. Medicinal Applications

- Antimicrobial Potential : Structural analogs, such as benzimidazole-acrylamide hybrids, exhibit inhibitory effects against Staphylococcus aureus and Escherichia coli. The dichlorophenyl group’s electron-withdrawing nature may disrupt microbial cell membranes via hydrophobic interactions.

- Anticancer Research : Acrylamides with aryl substituents demonstrate selective toxicity toward cancer cells by interfering with tubulin polymerization.

2. Materials Science

- Polymer Chemistry : The acrylamide moiety serves as a monomer in reversible addition-fragmentation chain-transfer (RAFT) polymerization, enabling precise control over polymer morphology. For example, boronic acid-functionalized acrylamides self-assemble into nanoparticles under RAFT conditions.

Table 1 : Comparative Bioactivity of Selected Acrylamide Derivatives

Evolution of Academic Interest in Substituted Acrylamides

Academic focus on substituted acrylamides has transitioned through distinct phases:

- 1950s–1970s : Industrial applications dominated, with compounds like furylfuramide employed as preservatives. Toxicity concerns later redirected research toward structural optimization.

- 1980s–2000s : Advances in synthetic methodologies, such as microwave-assisted reactions, enabled rapid diversification of acrylamide libraries. Green chemistry principles prioritized solvent-free conditions and atom economy.

- 2010s–Present : Integration with omics technologies and computational modeling has accelerated drug discovery. For instance, molecular docking studies predict this compound’s affinity for kinase targets, spurring experimental validation.

Recent trends emphasize sustainable synthesis and targeted delivery systems. Microwave irradiation, for example, reduces reaction times from hours to minutes while improving yields (Table 2).

Table 2 : Microwave-Assisted Synthesis of Acrylamide Derivatives

| Reaction Type | Time (min) | Yield (%) |

|---|---|---|

| Cyclization to benzimidazole | 2 | 80 |

| Thiourea formation | 5 | 96 |

| Acylation | 4 | 97 |

Properties

IUPAC Name |

(E)-N-(2,5-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-9-3-5-11(15)12(8-9)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHKZJJUJHCLLT-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-3-(2-furyl)acrylamide typically involves the reaction of 2,5-dichloroaniline with furfural in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acrylamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-3-(2-furyl)acrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amides.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Corresponding oxides and hydroxylated derivatives.

Reduction: Reduced amides and amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,5-dichlorophenyl)-3-(2-furyl)acrylamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-3-(2-furyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Substituent Position : The position of chlorine atoms on the phenyl ring significantly impacts bioactivity. For example, 3,4-dichlorophenyl derivatives (e.g., compound in ) exhibit antitumor activity, while 2,5-dichlorophenyl derivatives (target compound) lack reported activity data but share structural similarity with kinase inhibitors .

- Polar Groups : Hydroxyl and methoxy substituents (e.g., ) correlate with neuroprotective and anti-inflammatory effects, likely due to improved solubility and antioxidant interactions.

Pharmacological Potential and Limitations

Biological Activity

N-(2,5-dichlorophenyl)-3-(2-furyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 282.13 g/mol. The compound features a dichlorophenyl group and a furan moiety, which contribute to its unique chemical properties. The acrylamide functional group suggests potential reactivity in various biological processes and synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects by:

- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Binding : The compound may act as a ligand for various receptors, modulating signaling pathways associated with inflammation and cancer progression.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results that suggest its potential as an antimicrobial agent.

Anti-inflammatory and Anticancer Properties

The compound has also been studied for its anti-inflammatory and anticancer properties. Its structural features enable effective interaction with biological targets involved in inflammatory responses and tumorigenesis.

- Case Study : In a study examining the effects of this compound on cancer cell lines, it was found to induce apoptosis in certain types of cancer cells while sparing normal cells, indicating selective cytotoxicity.

Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : A study demonstrated that the compound inhibited the growth of cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involved modulation of key signaling pathways associated with cell survival and proliferation.

-

Antimicrobial Efficacy : Another study evaluated its antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in agar diffusion tests.

Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 18 Escherichia coli 15

Q & A

Q. How is N-(2,5-dichlorophenyl)-3-(2-furyl)acrylamide synthesized, and what reaction conditions are critical for optimizing yield?

Methodological Answer: Synthesis typically involves a multi-step process:

Knoevenagel condensation : Reaction of 2-furylacetic acid derivatives with 2,5-dichloroaniline precursors under acidic or basic conditions to form the acrylamide backbone.

Amide coupling : Use of coupling agents like EDC/HOBt or DCC to link the furylacrylic acid moiety to the dichlorophenylamine group.

Critical conditions include:

- Temperature control (60–80°C for condensation steps) to prevent side reactions.

- Solvent selection (DMF or THF) to enhance solubility of aromatic intermediates.

- Catalytic additives (e.g., pyridine) to neutralize HCl byproducts during amide formation .

Q. What spectroscopic methods are employed to confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Key peaks include:

- δ 10.87 (s, 1H, NH amide proton).

- δ 7.71 (d, J = 7.4 Hz, aromatic protons on dichlorophenyl).

- δ 6.77 (d, J = 15.7 Hz, trans-alkene proton from acrylamide).

- 13C signals at 167.99 ppm (amide carbonyl) and 143.19 ppm (furan C-O) .

- HRMS : To confirm molecular weight (e.g., [M+H]+ at m/z 336.03 for C15H10Cl2NO2).

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer:

- MTT assay : Standard protocol for cytotoxicity screening against cancer cell lines (e.g., AGS gastric cancer cells).

- Cells are incubated with the compound (1–100 µM) for 48–72 hours.

- IC50 values are calculated using non-linear regression models .

- Dose-response curves : Triplicate experiments with negative (DMSO) and positive controls (e.g., cisplatin) to validate reproducibility.

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, furan ring functionalization) influence the compound’s biological efficacy?

Methodological Answer:

- Structure-Activity Relationship (SAR) studies :

- Halogen positioning : 2,5-dichloro substitution enhances lipophilicity and membrane permeability compared to 3,4-dichloro analogs.

- Furan ring modifications : Adding nitro groups at the 5-position of the furan increases electrophilicity, improving interactions with cellular targets (e.g., kinase ATP-binding pockets) .

- Data validation : Compare IC50 values across analogs using ANOVA to assess statistical significance.

Q. What strategies are employed to resolve contradictions between computational predictions (e.g., docking studies) and experimental bioactivity data?

Methodological Answer:

- Free-energy perturbation (FEP) simulations : To refine docking poses and account for solvation effects.

- Experimental validation :

- Surface plasmon resonance (SPR) : Direct measurement of binding affinity to target proteins (e.g., EGFR).

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to validate computational models .

Q. What techniques are used to identify the compound’s molecular targets and mechanism of action in cancer cells?

Methodological Answer:

- Chemical proteomics :

- Photoaffinity labeling : Incorporate a photo-crosslinker (e.g., diazirine) into the compound to capture protein targets.

- LC-MS/MS analysis : Identify labeled proteins via tryptic digestion and database searching (e.g., UniProt).

- RNA-seq profiling : Compare gene expression in treated vs. untreated cells to map pathways (e.g., apoptosis, ROS regulation) .

Data Contradiction Analysis

Q. How are discrepancies in cytotoxicity data between similar acrylamide derivatives addressed?

Methodological Answer:

- Batch-effect normalization : Include internal standards (e.g., staurosporine) in each assay plate.

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives.

- Synergistic studies : Test combinations with known chemotherapeutics to identify potentiation effects .

Experimental Design Considerations

Q. What controls are critical when designing in vivo pharmacokinetic studies for this compound?

Methodological Answer:

- Vehicle control : Administer DMSO/saline solution to isolate compound-specific effects.

- Plasma protein binding assessment : Use ultrafiltration to measure free vs. bound fractions.

- Tissue distribution analysis : LC-MS quantification in organs (liver, kidney) to assess biodistribution .

Structural and Functional Analogues

| Compound Name | Key Structural Features | Biological Relevance |

|---|---|---|

| N-(3,4-dichlorophenyl)propanamide | Dichlorophenyl + propanamide | Herbicide (propanil analog) |

| 3-(3,4-dichlorophenyl)-N-(2,6-dioxopiperidin-3-yl)acrylamide | Piperidinone ring | Enhanced solubility for CNS targeting |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.